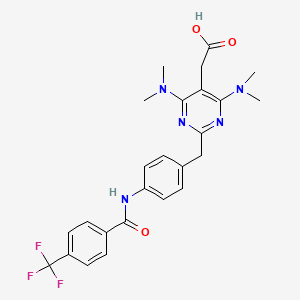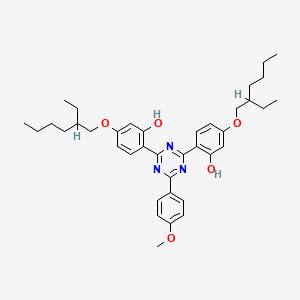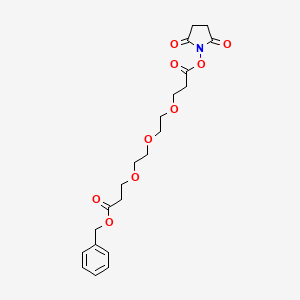
BI-671800
概述
描述
BI-671800 是一种高度特异且有效的 Th2 细胞趋化因子受体同源分子 (DP2/CRTH2) 拮抗剂。 该化合物已显示出通过抑制前列腺素 D2 (PGD2) 与 CRTH2 受体的结合来治疗难以控制的哮喘的潜力,从而减少气道炎症和支气管收缩 .
科学研究应用
化学: 它用作研究受体-配体相互作用和开发新型 CRTH2 拮抗剂的模型化合物。
生物学: 它用于研究 CRTH2 在免疫细胞信号传导和炎症中的作用。
作用机制
BI-671800 通过拮抗 CRTH2 受体发挥作用,CRTH2 受体是前列腺素 D2 的受体。通过抑制前列腺素 D2 与 CRTH2 的结合,this compound 减少了炎症细胞(如嗜酸性粒细胞和 Th2 淋巴细胞)的募集和活化。 这导致炎症细胞因子和趋化因子的产生减少,最终减少气道炎症和反应性 .
生化分析
Biochemical Properties
BI-671800 interacts with the DP2/CRTH2 receptor, a prostaglandin D2 receptor . The IC50 values for PGD2 binding to human CRTH2 and murine CRTH2 are 4.5 nM and 3.7 nM, respectively . This interaction plays a pivotal role in the pathogenesis of allergic airway inflammation .
Cellular Effects
This compound influences cell function by reducing airway inflammatory cells, IL -4, -5, -13 production, serum IgE and airway hyper reactivity . This is achieved through its antagonistic action on the DP2/CRTH2 receptor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the DP2/CRTH2 receptor, thereby inhibiting the action of prostaglandin D2 . This leads to a reduction in bronchoconstriction and allergic airway inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been well tolerated at total daily doses of 400 mg for 4 weeks
Metabolic Pathways
Given its interaction with the DP2/CRTH2 receptor, it may influence the prostaglandin D2 pathway .
Subcellular Localization
Given its role as a receptor antagonist, it is likely to be localized at the cell membrane where it interacts with the DP2/CRTH2 receptor .
准备方法
BI-671800 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应工业生产方法可能涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产量和纯度 .
化学反应分析
BI-671800 经历几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用高锰酸钾或三氧化铬等试剂。
还原: 这种反应涉及添加氢或去除氧,通常使用氢化铝锂或硼氢化钠等试剂。
取代: 这种反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .
相似化合物的比较
BI-671800 作为 CRTH2 拮抗剂,其高度特异性和效力是独一无二的。类似的化合物包括:
拉马特罗班: 另一种用于治疗过敏性鼻炎的 CRTH2 拮抗剂。
OC000459: 一种研究用于治疗哮喘和其他炎症性疾病的 CRTH2 拮抗剂。
AZD1981: 一种研究其对哮喘和慢性阻塞性肺疾病影响的 CRTH2 拮抗剂。
与这些化合物相比,this compound 在临床前和临床研究中显示出优越的疗效,使其成为进一步开发的有希望的候选药物 .
属性
IUPAC Name |
2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSTBFUCNZKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093108-50-9 | |
| Record name | BI-671800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-671800 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BI-671800 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BI 671800 interact with its target and what are the downstream effects?
A: BI 671800 acts as an antagonist of the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [, , ]. Prostaglandin D2 (PGD2) is known to stimulate bronchoconstriction and allergic airway inflammation. By blocking CRTH2, BI 671800 is hypothesized to reduce the recruitment and activation of inflammatory cells in the airways, including eosinophils, basophils, and Th2 lymphocytes [, ]. This, in turn, could lead to a decrease in the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, potentially mitigating airway hyperreactivity and inflammation associated with asthma [, ].
Q2: What is the impact of BI 671800 on lung function in individuals with asthma?
A: Studies have investigated the effects of BI 671800 on lung function, particularly in individuals with asthma. Research suggests that BI 671800, when administered to patients with poorly controlled asthma, leads to significant improvements in FEV1 (forced expiratory volume in 1 second), a key measure of lung function [, ]. This improvement was observed both in patients using BI 671800 as an add-on therapy to inhaled corticosteroids and as a sole controller in controller-naive patients [, ].
Q3: Are there any differences in BI 671800's efficacy depending on the time of administration?
A: A study exploring different dosing regimens of BI 671800 revealed no significant differences in its efficacy based on the time of administration []. Whether given as a single morning dose, a single evening dose, or twice daily, the compound did not demonstrate statistically significant improvements in lung function compared to a placebo [].
Q4: What is known about the safety and tolerability of BI 671800?
A: Across multiple studies, BI 671800 demonstrated a favorable safety and tolerability profile at various doses [, , ]. Importantly, no significant imbalances in adverse events, clinically relevant changes in vital signs, or abnormalities in laboratory assessments were observed compared to placebo groups [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)





